molecular formula C6H6O2 B2630675 (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid CAS No. 1491135-72-8

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

Cat. No.: B2630675
CAS No.: 1491135-72-8
M. Wt: 110.112
InChI Key: WAOURCILMTVHBE-CRCLSJGQSA-N
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Description

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The compound is characterized by the presence of an ethynyl group attached to a cyclopropane ring, which is further substituted with a carboxylic acid group. This configuration imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cyclopropanation of alkenes using chiral copper or rhodium catalysts. The reaction conditions often include the use of diazo compounds as carbene precursors and the presence of a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. The cyclopropane ring’s strained structure makes it reactive towards ring-opening reactions, which can lead to the formation of new chemical entities. These interactions are crucial for the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties compared to other cyclopropane derivatives. This feature allows for unique applications in synthetic chemistry and potential pharmaceutical development .

Properties

IUPAC Name

(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOURCILMTVHBE-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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